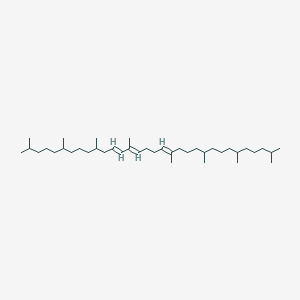
Tocopherol EP Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tocopherol EP Impurity D is one of the impurities found in Vitamin E. It is known for its antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. This compound is often studied in the context of pharmaceutical research and development, particularly in the quality control of Vitamin E products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tocopherol EP Impurity D typically involves the modification of tocopherol structures. One common method includes the use of flash chromatography for purification, followed by high-performance liquid chromatography (HPLC) to assess sample purity . The reaction conditions often involve the use of solvents like heptane and ethyl acetate, with specific flow rates and column types to achieve the desired purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale purification processes. These processes are designed to ensure that the impurity is isolated with high purity, often exceeding 98% . The use of advanced chromatographic techniques and stringent quality control measures are essential to achieve this level of purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tocopherol EP Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and stability under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones.
Applications De Recherche Scientifique
Tocopherol EP Impurity D has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Vitamin E products.
Biology: Its antioxidant properties are studied for their potential to protect cells from oxidative damage.
Medicine: Research explores its role in preventing degenerative diseases such as cardiovascular diseases and cancer.
Industry: It is used in the quality control of pharmaceutical products to ensure the purity and efficacy of Vitamin E formulations.
Mécanisme D'action
The primary mechanism of action of Tocopherol EP Impurity D is its antioxidant activity. It scavenges reactive oxygen species (ROS) and prevents lipid peroxidation, thereby protecting cellular components from oxidative damage . This activity is mediated through its interaction with polyunsaturated fatty acids and other cellular antioxidants, enhancing the overall antioxidant defense system.
Comparaison Avec Des Composés Similaires
Alpha-Tocopherol: The most active form of Vitamin E with the highest biological activity.
Beta-Tocopherol: Similar structure but with lower antioxidant activity.
Gamma-Tocopherol: Known for its anti-inflammatory properties.
Delta-Tocopherol: Exhibits strong antioxidant activity but is less abundant in nature.
Uniqueness: Tocopherol EP Impurity D is unique due to its specific structural modifications, which differentiate it from other tocopherols. These modifications can influence its antioxidant activity and stability, making it a valuable compound for research and quality control purposes.
Propriétés
Formule moléculaire |
C40H76 |
|---|---|
Poids moléculaire |
557.0 g/mol |
Nom IUPAC |
(12E,14E,18E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene |
InChI |
InChI=1S/C40H76/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h15,21-22,25,33-34,37-40H,11-14,16-20,23-24,26-32H2,1-10H3/b25-15+,35-21+,36-22+ |
Clé InChI |
ZIXCQUUPXRSTEB-VJRWTCCYSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC/C=C(\C)/C=C/CC(C)CCCC(C)CCCC(C)C)/C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)C=CCC(C)CCCC(C)CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
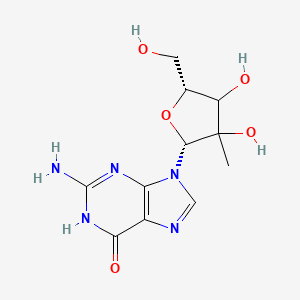
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
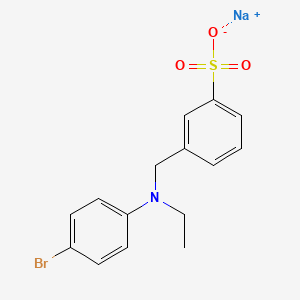
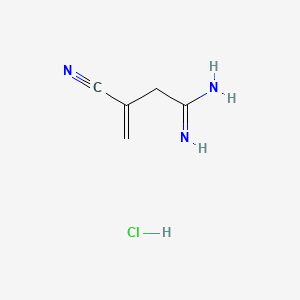
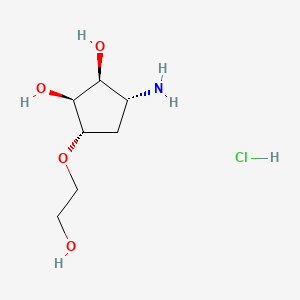
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
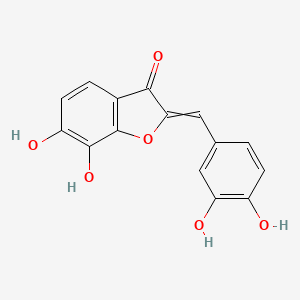
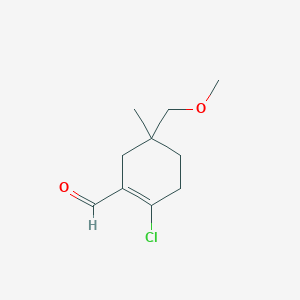
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
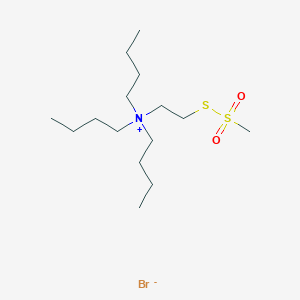
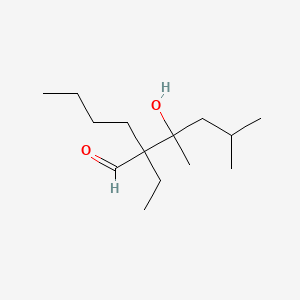
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

